![molecular formula C5H2BrF3N2 B2525390 2-Bromo-3-(trifluoromethyl)pyrazine CAS No. 1365988-38-0](/img/structure/B2525390.png)
2-Bromo-3-(trifluoromethyl)pyrazine
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Overview
Description
2-Bromo-3-(trifluoromethyl)pyrazine is a chemical compound with the molecular formula C5H2BrF3N2 . It is a colorless to pale-yellow to yellow-brown sticky oil to semi-solid or liquid .
Synthesis Analysis
The synthesis of 2-Bromo-3-(trifluoromethyl)pyrazine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-(trifluoromethyl)pyrazine can be represented by the InChI code: 1S/C5H2BrF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H .Physical And Chemical Properties Analysis
2-Bromo-3-(trifluoromethyl)pyrazine has a molecular weight of 226.98 . It is a liquid at room temperature .Scientific Research Applications
Anti-Cancer Studies
The compound has been used in the synthesis of a variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives . These derivatives have been effectively screened for their anti-cancer properties and the results are promising . For instance, compound RB7 had remarkable anticancer activity on HT-29 colon cancer cell lines .
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of heterocyclic compounds such as 1,2,3-triazolo [1,5- a ]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs . These heterocycles have found applications in medicinal chemistry .
c-Met Inhibition
Structures containing these heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition . This is particularly important in the development of drugs for cancer treatment .
GABA A Modulating Activity
Compounds containing these heterocyclic nuclei have shown GABA A allosteric modulating activity . This makes them potential candidates for the development of drugs for neurological disorders .
Use in Solar Cells
These compounds have been incorporated into polymers for use in solar cells . This is due to their unique electronic properties .
BACE-1 Inhibition
Compounds containing these heterocyclic nuclei have demonstrated BACE-1 inhibition . This makes them potential candidates for the development of drugs for Alzheimer’s disease .
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, 2-Bromo-3-(trifluoromethyl)pyrazine may interact with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, this compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura coupling reactions, this compound could potentially facilitate the formation of carbon–carbon bonds .
Action Environment
It is known that this compound is stored under inert gas (nitrogen or argon) at 2-8°c .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNSVGGZQMQYMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365988-38-0 |
Source
|
Record name | 2-bromo-3-(trifluoromethyl)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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